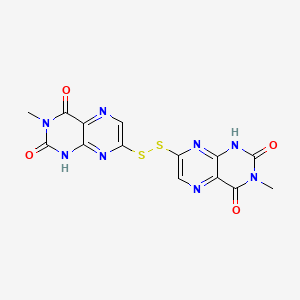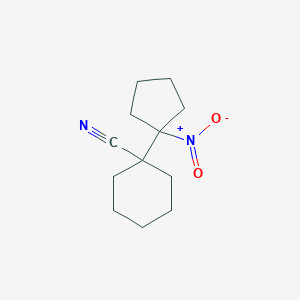
1-(1-Nitrocyclopentyl)cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Nitrocyclopentyl)cyclohexane-1-carbonitrile is an organic compound that features a cyclohexane ring bonded to a cyclopentyl group with a nitro substituent and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Nitrocyclopentyl)cyclohexane-1-carbonitrile typically involves the nitration of cyclopentane followed by a series of reactions to introduce the nitrile group and form the cyclohexane ring. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Nitrocyclopentyl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
1-(1-Nitrocyclopentyl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Nitrocyclopentyl)cyclohexane-1-carbonitrile involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Cyclohexane-1-carbonitrile: Similar structure but lacks the nitro group.
Cyclopentane-1-carbonitrile: Similar structure but lacks the cyclohexane ring.
1-Nitrocyclopentane: Similar structure but lacks the nitrile group.
Uniqueness: The combination of these functional groups in a single molecule allows for diverse chemical transformations and interactions .
Properties
CAS No. |
87740-94-1 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(1-nitrocyclopentyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H18N2O2/c13-10-11(6-2-1-3-7-11)12(14(15)16)8-4-5-9-12/h1-9H2 |
InChI Key |
MGESYZZHIFKKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2(CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)


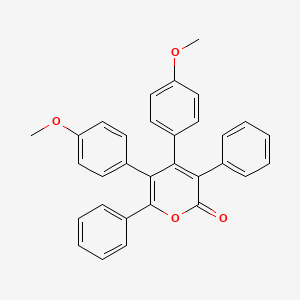

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
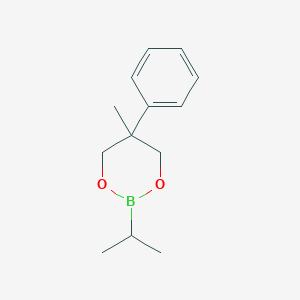
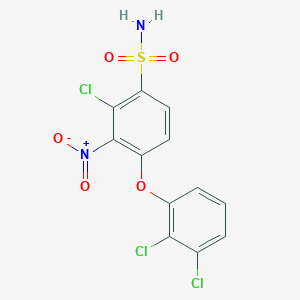
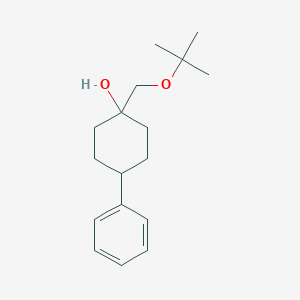
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
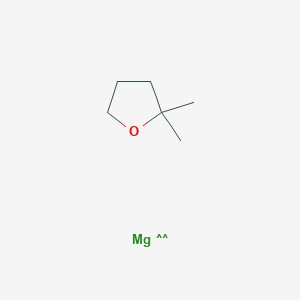
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
